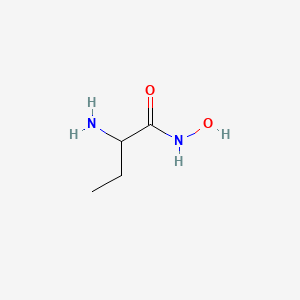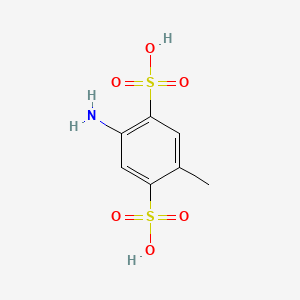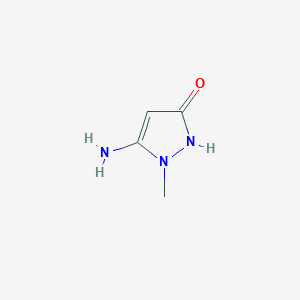
2-amino-N-hydroxybutanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 2-amino-N-hydroxybutanamide often involves the aminolysis of suitable precursors, such as dihydrofuran derivatives, with various substituted amines. For instance, a series of 2-substituted 4-hydroxybutanamide derivatives, which are structurally related to 2-amino-N-hydroxybutanamide, has been synthesized for the evaluation of their biological activities, particularly as inhibitors of γ-aminobutyric acid transporters (Kowalczyk et al., 2013). Another approach involves the optimization of adamantane derivatives, including 3-amino-N-adamantyl-3-methylbutanamide derivatives, through structure-based drug design for inhibiting specific enzymes (Lee et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-amino-N-hydroxybutanamide and its derivatives can be elucidated using various spectroscopic techniques. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of the amino and hydroxylamine groups significantly influences the compound's hydrogen bonding potential and molecular geometry, affecting its chemical behavior and biological activity.
Chemical Reactions and Properties
2-Amino-N-hydroxybutanamide derivatives participate in a variety of chemical reactions, including complex formation with metal ions. These reactions are influenced by the compound's functional groups, which can coordinate with metals through the amino and hydroxylamine groups, forming stable complexes (Leporati, 1986). Such properties are essential for understanding the compound's potential as a chelating agent in metal ion sequestration or in the design of metal-based drugs.
Wissenschaftliche Forschungsanwendungen
Inhibition of γ-Aminobutyric Acid Transporters
A study synthesized 2-substituted 4-hydroxybutanamide derivatives, including 2-amino-N-hydroxybutanamide, to evaluate their potential as inhibitors of γ-aminobutyric acid (GABA) transport proteins GAT1-4. These compounds showed promising in vitro inhibitory effects and were further evaluated for their antinociceptive activity and impact on motor coordination (Kowalczyk et al., 2013).
GABA Uptake Inhibitors
Another study focused on the synthesis of new 2-substituted 4-hydroxybutanamide derivatives, assessing their influence on murine GABA transport proteins. These compounds, including N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramides, exhibited selective inhibition of GABA uptake, indicating potential therapeutic applications (Kulig et al., 2011).
Antimicrobial Activity of Carbamoyl-Containing Derivatives
Research into 3-amino-4-hydroxybutanamides, related to 2-amino-N-hydroxybutanamide, demonstrated their use in synthesizing heterocyclic compounds with antimicrobial properties. These compounds, such as oxa(thia)zolidines and 3-dialkylaminobutanamides, showed potential for antimicrobial applications (Tlekhusezh et al., 1999).
Neurotransmission and Neuroprotective Properties
A study on the resolution of 4-amino-3-hydroxybutanamide, a compound related to 2-amino-N-hydroxybutanamide, highlighted its role in synthesizing optically active compounds with potential effects on neurotransmission and neuroprotection. This research suggested applications in understanding brain function and developing neuropharmacological tools (Miyamoto, 1987).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-N-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-2-3(5)4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTVEXBKMJEECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292478 | |
| Record name | 2-amino-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-hydroxybutanamide | |
CAS RN |
36212-74-5 | |
| Record name | 2-amino-N-hydroxybutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)



![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)




![6-bromo-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1266797.png)


